molecular formula C20H20N4O3S B2603408 N-(4-methoxybenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide CAS No. 955684-28-3

N-(4-methoxybenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

Cat. No. B2603408
CAS RN: 955684-28-3
M. Wt: 396.47
InChI Key: SEVDYGOMJDHNAN-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a synthetic compound that has been widely studied in the field of medicinal chemistry. It is a member of the thiazole class of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of thiazole derivatives, including the targeted compound, demonstrating the utility of these compounds in creating novel structures with potential biological applications. For instance, the study by Hassan, Hafez, and Osman (2014) outlines the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives from related thiazole compounds, revealing their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Biological Activities

Several studies have explored the biological activities of thiazole derivatives, including antimicrobial, antifungal, and anticancer properties. For example, Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, evaluating their antimicrobial and antifungal activity against a variety of pathogens, with some compounds showing moderate activity (Alhameed et al., 2019).

Mechanistic Insights and Applications

Research by Vasdev et al. (2005) into N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418), a specific inhibitor of glycogen synthase kinase-3beta (GSK-3beta), although not directly involving the exact compound requested, provides insight into the mechanistic exploration of similar thiazole derivatives. This work highlights the challenges of brain penetration for potential therapeutic applications, underscoring the complexity of developing effective treatments for neurological conditions (Vasdev et al., 2005).

Antiproliferative Effects

Kim et al. (2011) investigated the synthesis of phenylpyrazolodiazepin-7-ones as analogs of aminopyrazole amide scaffolds, revealing their antiproliferative effects on cancer cells. This research contributes to the broader understanding of how modifications to the chemical structure can impact biological activity, potentially leading to new cancer treatments (Kim et al., 2011).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13-3-7-15(8-4-13)22-19(26)24-20-23-17(12-28-20)18(25)21-11-14-5-9-16(27-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVDYGOMJDHNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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